2-nonyl-4aH-quinolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H25NO |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-nonyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14,16H,2-8,11H2,1H3 |
InChI Key |
ZBVOVKJCDDXIPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
Significance of the Quinolinone Scaffold in Natural Products and Synthetic Chemistry
The quinolinone, or quinolone, framework is a recurring structural motif in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. mdpi.com This versatile scaffold, characterized by a bicyclic system where a pyridine (B92270) ring is fused to a benzene (B151609) ring with a carbonyl group, is found in alkaloids from plants of the Rutaceae, Rubiaceae, and Astraceae families, as well as in microorganisms. nih.gov
In synthetic chemistry, the quinolinone core serves as a valuable starting point for the development of new therapeutic agents. frontiersin.org Its amenability to functionalization at various positions allows for the creation of a vast library of derivatives with tailored pharmacological profiles. rsc.orgnih.gov The presence of both a hydrogen bond donor (-NH) and an acceptor (-C=O) within the scaffold enhances its potential for diverse molecular interactions. nih.gov Classical synthetic methods like the Conrad-Limpach, Gould-Jacobs, and Camps cyclizations, along with modern techniques such as palladium-catalyzed reactions, have enabled the efficient construction of the quinolinone skeleton. mdpi.comresearchgate.net
The significance of the quinolinone scaffold is underscored by its presence in numerous clinically important drugs. researchgate.net From the first-generation antibacterial agent nalidixic acid to the highly effective fluoroquinolones, the quinolinone core has been central to the development of treatments for a wide range of bacterial infections. nih.govresearchgate.net Beyond their antibacterial applications, quinolinone derivatives have shown promise as antiviral, anticancer, antimalarial, and anti-inflammatory agents, highlighting the scaffold's enduring importance in medicinal chemistry. rsc.orgresearchgate.netnih.gov
Evolution of Research Perspectives on 2 Nonyl 4ah Quinolin 4 One and Its Analogs
Classical Approaches to Quinolin-4-one Core Construction
Traditional methods for synthesizing the quinolin-4-one core often involve multi-step sequences and can require harsh reaction conditions. nih.gov However, their historical significance and continued application in certain contexts make them fundamental to understanding the synthesis of these heterocyclic systems. beilstein-journals.org
Gould-Jacobs Reaction and its Mechanistic Variants
The Gould-Jacobs reaction is a cornerstone in quinolin-4-one synthesis. mdpi.comwikipedia.org This method involves the condensation of an aniline with an alkoxymethylenemalonic ester or a related derivative. wikipedia.orgwikiwand.com The initial reaction forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, often at high temperatures (above 250 °C), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comablelab.eu This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the desired 4-hydroxyquinoline, which is tautomeric with the quinolin-4-one. wikipedia.orgwikiwand.com
The mechanism begins with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, followed by the elimination of an alcohol to form the condensation product. wikipedia.orgwikiwand.com The critical step is the 6-electron cyclization that forms the quinoline (B57606) ring system. wikipedia.org
Table 1: Key Features of the Gould-Jacobs Reaction
| Feature | Description |
| Reactants | Aniline and an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). mdpi.comwikipedia.org |
| Key Intermediate | Anilidomethylenemalonic ester. wikipedia.org |
| Cyclization | Thermal, often requiring high temperatures. mdpi.comablelab.eu |
| Final Steps | Saponification and decarboxylation. wikipedia.org |
| Regioselectivity | Can be influenced by both steric and electronic factors, potentially leading to product mixtures with asymmetrically substituted anilines. mdpi.com |
Mechanistic variants of the Gould-Jacobs reaction aim to improve yields and mitigate the harsh conditions. The use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields. ablelab.eu
Camps Annulation Processes for Quinolin-4-one Formation
The Camps cyclization provides another classical route to quinolin-4-ones. mdpi.comwikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. mdpi.comwikipedia.org Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com The process is essentially an intramolecular aldol (B89426) condensation of the enolizable N-(2-acylaryl)amide. mdpi.com
A significant advantage of the Camps cyclization is that it often proceeds under milder conditions compared to the high-temperature requirements of the Gould-Jacobs or Conrad-Limpach syntheses. acs.org Recent advancements have combined copper-catalyzed amidation with the base-mediated Camps cyclization in a two-step, one-pot synthesis of 2-aryl-4-quinolones from o-halophenones. wikipedia.org
Snieckus Reaction for Substituted Quinolin-4-ones
The Snieckus reaction offers a valuable method for preparing 3-substituted quinolin-4-ones. mdpi.com This approach is a modification of the Niementowski reaction and involves the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization and form the quinolin-4-one. mdpi.com A key benefit of the Snieckus method is the use of relatively mild, base-promoted conditions and the availability of diverse substituted anthranilic acid amides. mdpi.com
Conrad-Limpach Synthesis Strategies
The Conrad-Limpach synthesis, discovered in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com This reaction proceeds via a Schiff base intermediate. wikipedia.org The synthesis is characterized by two distinct temperature-dependent steps. The initial condensation to form the enamine intermediate occurs at lower temperatures, while the subsequent thermal cyclization to the quinolin-4-one requires significantly higher temperatures, often around 250 °C. nih.govwikipedia.org The use of high-boiling inert solvents like mineral oil or diphenyl ether can improve the yields of the cyclization step. mdpi.com While effective, the high temperatures required for the annulation step are a notable limitation of this method. nih.govmdpi.com
Table 2: Comparison of Classical Quinolin-4-one Syntheses
| Synthesis Method | Starting Materials | Key Features |
| Gould-Jacobs | Anilines, Alkoxymethylenemalonic esters mdpi.comwikipedia.org | High-temperature thermal cyclization, multi-step process. mdpi.comablelab.eu |
| Camps | o-Acylaminoacetophenones mdpi.comwikipedia.org | Base-catalyzed intramolecular cyclization, generally milder conditions. mdpi.comacs.org |
| Snieckus | Anthranilic acid amides, Ketones mdpi.com | Good for 3-substituted quinolin-4-ones, mild base-promoted cyclization. mdpi.com |
| Conrad-Limpach | Anilines, β-Ketoesters wikipedia.orgjptcp.com | High-temperature cyclization, forms a Schiff base intermediate. mdpi.comwikipedia.org |
Modern Catalytic Methods in Quinolin-4-one Synthesis
Modern synthetic chemistry has introduced more efficient and milder catalytic methods for constructing the quinolin-4-one core, often overcoming the limitations of classical approaches. mdpi.com Transition-metal catalysis, in particular, has proven to be a powerful tool. nih.govnih.gov
Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium-catalyzed carbonylation)
Palladium-catalyzed reactions have become a mainstay in modern organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov One prominent application in quinolin-4-one synthesis is the palladium-catalyzed carbonylation reaction. mdpi.com This approach typically utilizes carbon monoxide as the source for the carbonyl group in the quinolin-4-one ring. mdpi.com
A common strategy involves the coupling of a 2-iodoaniline (B362364) with a terminal alkyne in the presence of a palladium catalyst and carbon monoxide. mdpi.com The reaction mechanism is thought to proceed through a Sonogashira carbonylation to form an alkyne intermediate, which then undergoes cyclization upon the addition of an amine to yield the 2-substituted quinolin-4-one. mdpi.com Milder reaction conditions have been developed, for instance, by using molybdenum hexacarbonyl as a solid, easier-to-handle source of carbon monoxide. mdpi.com
Other palladium-catalyzed methods include the intramolecular N-arylation of enamine intermediates, formed from the reaction of (Z)-β-chlorovinyl aromatic ketones and amines, to produce quinolin-4(1H)-ones in a one-pot manner. organic-chemistry.org This tandem Michael addition-elimination/Buchwald-Hartwig amination sequence offers an efficient route to these heterocycles. organic-chemistry.org Furthermore, palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization provides a mild, one-pot synthesis of a variety of 2-substituted 4-quinolones. acs.org
Table 3: Examples of Palladium-Catalyzed Quinolin-4-one Syntheses
| Reaction Type | Starting Materials | Key Features |
| Carbonylative Cyclization | 2-Iodoaniline, Terminal alkyne, CO mdpi.com | Forms 2-substituted quinolin-4-ones. mdpi.com |
| Tandem Michael Addition/Buchwald-Hartwig Amination | (Z)-β-chlorovinyl aromatic ketones, Amines organic-chemistry.org | One-pot synthesis with good to excellent yields. organic-chemistry.org |
| Amidation/Intramolecular Cyclization | 2'-Bromoacetophenones, Amides acs.org | Mild, one-pot procedure for 2-substituted 4-quinolones. acs.org |
N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies and Proposed Mechanisms
N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their strong nucleophilic character. mdpi.com Their application in the synthesis of quinolin-4-ones has been explored, offering milder reaction conditions compared to some traditional methods. mdpi.comresearchgate.net
One proposed NHC-catalyzed approach involves the reaction of a 2-aminobenzyl alcohol with a ketone. researchgate.net In this mechanism, the NHC, generated in situ, is thought to facilitate a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to the ketone. researchgate.net Another strategy utilizes the reaction between an aldehyde and a compound containing an amino group. The proposed mechanism begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming an intermediate. A subsequent proton transfer leads to the formation of a homoenolate, which then attacks a bromide to form an adduct. This adduct undergoes intramolecular heterocyclization and dehydration to yield the final quinolin-4-one product. mdpi.com The stability of the conjugated system in the quinolin-4-one is a likely driving force for the dehydration step. mdpi.com
Furthermore, NHCs have been employed in enantioselective decarboxylative annulation reactions to produce dihydroquinolones. nih.gov This method involves the NHC-catalyzed generation of aza-ortho-quinone methides from isatoic anhydrides, which then react with trifluoromethyl ketones in a formal [4+2] cycloaddition. nih.gov This process is notable for avoiding stoichiometric additives. nih.gov
| Reactants | Catalyst System | Key Intermediates | Product Type |
| 2-Aminobenzyl alcohol, Ketone | N-Heterocyclic Carbene (NHC) | NHC-assisted proton/hydride transfer complex | Quinoline |
| Aldehyde, Bromo-compound | N-Heterocyclic Carbene (NHC) | Homoenolate, Cyclized adduct | Quinolin-4-one |
| Isatoic anhydride, Trifluoromethyl ketone | Chiral N-Heterocyclic Carbene (NHC) | Aza-ortho-quinone methide | Enantioenriched dihydrobenzoxazin-4-one (precursor to dihydroquinolones) |
Photocatalytic and Electrochemical Synthesis Routes for Quinolinones
Photocatalytic and electrochemical methods represent green and sustainable alternatives for quinolinone synthesis, often proceeding under mild conditions without the need for harsh reagents. mdpi.comnih.gov
Photocatalytic Synthesis: Visible-light photocatalysis has been successfully applied to the synthesis of polysubstituted quinolines. organic-chemistry.orgnih.gov One approach utilizes 9,10-phenanthrenequinone (PQ) as a photocatalyst for the electrocyclization of 2-vinylarylimines. organic-chemistry.orgnih.gov Under blue LED irradiation, the excited state of PQ acts as a potent oxidant, inducing a one-electron oxidation of the imine substrate to form an iminium radical cation. This intermediate then undergoes cyclization and subsequent aromatization to yield the quinoline product. organic-chemistry.org Another photocatalytic method involves the synthesis of fluoroalkylated quinoline-2,4-diones using an iron catalyst. rsc.org This reaction proceeds via a photo-driven ligand-to-metal charge transfer (LMCT) process to generate fluoroalkyl radicals, which then initiate a radical cascade cyclization. rsc.org
Electrochemical Synthesis: Electrosynthesis offers a direct and highly selective route to quinolinones. nih.gov A notable application is the synthesis of 1H-1-hydroxyquinol-4-ones from readily available 2-nitrobenzoic acids. nih.gov This method relies on the selective reduction of the nitro group to a hydroxylamine (B1172632) under controlled potential conditions, which then undergoes a cyclocondensation reaction. nih.gov This electrochemical approach avoids the use of hazardous oxidants and expensive transition-metal catalysts that are often required in traditional chemical reductions. nih.gov Furthermore, an intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) under electrochemical conditions has been developed to produce substituted quinolines in an undivided cell at room temperature, eliminating the need for external oxidants or metals. citedrive.comthieme-connect.com
| Method | Starting Materials | Catalyst/Conditions | Key Features |
| Photocatalytic | 2-Vinylarylimines | 9,10-phenanthrenequinone, blue LED | Mild conditions, high yields, radical cation mechanism. organic-chemistry.orgnih.gov |
| Photocatalytic | N-(2-cyanophenyl)-N-methylacrylamides, Fluoroalkyl carboxylic acids | Fe(OH)(OAc)₂, photo-driven LMCT | Efficient synthesis of fluoroalkylated quinoline-2,4-diones. rsc.org |
| Electrochemical | 2-Nitrobenzoic acids | Controlled potential reduction | Direct, highly selective, avoids hazardous reagents. nih.gov |
| Electrochemical | N-substituted o-amino phenylacetylene | Undivided cell, room temperature | Metal- and oxidant-free, good to excellent yields. citedrive.comthieme-connect.com |
Green Chemistry Principles Applied to Quinolinone Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been increasingly applied to the synthesis of quinolinones, leading to more sustainable and environmentally friendly methods.
Solvent-Free and Aqueous Medium Reaction Systems
Solvent-Free Systems: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved reaction rates and selectivity. The Combes reaction, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using a reusable acidic resin (NKC-9) as a catalyst under microwave irradiation. asianpubs.org This approach offers high yields and significantly shorter reaction times compared to traditional methods. asianpubs.org Similarly, a one-pot, three-component domino reaction for synthesizing quinolin-4-ylmethoxychromen-2- and -4-ones has been developed under solvent-free and microwave conditions using YbCl₃ as a catalyst. rsc.org Another example is the use of Hβ zeolite as a recyclable heterogeneous catalyst for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org
Aqueous Medium Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved through an intramolecular cyclization of o-aminochalcones in an aqueous medium using zirconyl nitrate (B79036) as a water-tolerant Lewis acid catalyst. organic-chemistry.org This method provides improved yields under mild reaction conditions. organic-chemistry.org The Heck reaction has also been adapted to an aqueous medium for the synthesis of (E)-3-styrylquinolin-4(1H)-ones, using a palladium acetate (B1210297) catalyst and a phase-transfer catalyst with ohmic heating. researchgate.netrsc.org This approach avoids the use of toxic phosphine (B1218219) ligands and organic solvents. researchgate.netrsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant attention as it often leads to dramatic reductions in reaction times, increased yields, and improved product purity. Several protocols for quinolinone synthesis have been developed utilizing microwave irradiation.
For instance, the synthesis of 2-methyl-4-quinolinones via the Combes reaction has been efficiently carried out under solvent-free conditions using an acidic resin catalyst and microwave irradiation. asianpubs.org This method significantly shortens reaction times and improves yields. asianpubs.org In another application, 4-quinolones have been synthesized in a one-step reaction from anilines and ethyl acetoacetate (B1235776) in diphenyl ether under microwave irradiation. researchgate.net A highly efficient and eco-friendly one-pot, three-component domino reaction to produce functionalized quinolin-4-ylmethoxychromen-2- and -4-ones is achieved in just 4 minutes under solvent-free microwave conditions. rsc.org
| Method | Catalyst/Solvent | Key Advantages |
| Combes Reaction | Acidic Resin (NKC-9) / Solvent-Free | High yields, short reaction times, reusable catalyst. asianpubs.org |
| One-step synthesis | Diphenyl ether | Rapid synthesis from simple starting materials. researchgate.net |
| Domino Reaction | YbCl₃ / Solvent-Free | Excellent yields (80-95%), very short reaction time (4 min), high atom-economy. rsc.org |
Catalyst-Free and Supported Catalyst Approaches
Catalyst-Free Synthesis: Developing synthetic methods that proceed without a catalyst is highly desirable from both an economic and environmental perspective. A catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines under ultrasound irradiation. nih.gov Another notable example is the UV365 light-promoted synthesis of pyrimido[4,5-b]quinoline-2,4-diones from aromatic amines, barbituric acid, and aryl aldehydes in an aqueous-glycerol medium at room temperature without any photocatalyst. rsc.org
Supported Catalyst Approaches: The use of supported catalysts offers advantages such as ease of separation from the reaction mixture, potential for recycling, and improved stability. In the Friedländer synthesis of quinolines, various solid acid catalysts have been employed, including Montmorillonite K-10, zeolite, and nano-crystalline sulfated zirconia, under reflux conditions in ethanol. nih.gov These catalysts are recyclable and offer mild reaction conditions and easy work-up. nih.gov Zirconia-supported iron(III) oxide (Fe₂O₃/ZrO₂) magnetic nanoparticles have also been used as a recyclable catalyst for quinoline synthesis, achieving high yields in short reaction times. nih.gov Another approach involves using ferric chloride supported on silica (B1680970) ("silferc") as a catalyst, which avoids the use of volatile organic solvents. google.com
| Approach | Method | Conditions | Key Features |
| Catalyst-Free | Reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines | Ultrasound irradiation | Facile and efficient synthesis. nih.gov |
| Catalyst-Free | Reaction of aromatic amines, barbituric acid, and aryl aldehydes | UV365 light, aqueous-glycerol | Environmentally benign, high yield, chromatography-free. rsc.org |
| Supported Catalyst | Friedländer Synthesis | Montmorillonite K-10, Zeolite, or Sulfated Zirconia in ethanol | Recyclable catalysts, mild conditions, easy work-up. nih.gov |
| Supported Catalyst | Friedländer Synthesis | Fe₂O₃/ZrO₂ magnetic nanoparticles | Recyclable, high yields, short reaction times. nih.gov |
| Supported Catalyst | Reaction of anilines | Ferric chloride on silica ("silferc") | Avoids volatile organic solvents, clean approach. google.com |
Cascade and Domino Reaction Approaches to Functionalized Quinolin-4-ones
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.comacs.org This strategy offers significant advantages in terms of atom economy, step economy, and reduction of waste.
A variety of cascade reactions have been developed for the synthesis of functionalized quinolin-4-ones. For example, a three-component, one-pot domino protocol has been designed using triethyl orthoformate as a C1 building block with dicarbonyl compounds and aniline derivatives to produce quinolone derivatives under sustainable conditions. acs.org Another approach involves a three-step cascade for the conversion of indole-tethered ynones into functionalized quinolines, where a single thiol reagent promotes dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.orgnih.gov
Palladium-catalyzed cascade reactions have also proven to be powerful tools. A Sonogashira carbonylative cross-coupling followed by cyclization has been used to synthesize 2-substituted quinolin-4-ones. mdpi.com Additionally, a domino Heck/cyclization of methyl β-(2-acetamidophenyl)acrylates with aryl iodides provides a route to 4-arylquinolin-2(1H)-ones. researchgate.net These methods allow for the rapid construction of complex quinolone structures from simple starting materials in a single step. mdpi.com
Rational Design and Derivatization Strategies for this compound Analogs
The rational design and derivatization of this compound and related quinolin-4-one analogs are pivotal in medicinal chemistry for optimizing their biological activities and pharmacokinetic profiles. These strategies involve systematic modifications of the core quinolone scaffold to understand structure-activity relationships (SAR) and to develop new compounds with enhanced potency, selectivity, and improved physicochemical properties. researchgate.netufrj.br
The chemical modification of the parent 4-quinolone scaffold is a significant source for obtaining biologically and pharmacologically important molecules. rsc.org Key positions on the quinolone scaffold, including N-1, C-2, C-3, C-5, C-6, C-7, and C-8, have been targeted for chemical modifications, leading to molecules with improved physical, chemical, pharmacokinetic, and pharmacological properties. rsc.org
Pharmacophore Modeling and Structure-Activity Relationship (SAR)
Pharmacophore modeling helps in identifying the essential three-dimensional structural features of a molecule that are responsible for its biological activity. nih.gov For the quinolin-4-one class, the pharmacophore generally consists of a hydrogen bond acceptor (the C4-keto group), a hydrogen bond donor (the N1-proton), and a hydrophobic region, often provided by the fused benzene (B151609) ring and the substituent at the C-2 position. acs.org
SAR studies on various quinolin-4-one derivatives have provided valuable insights for the rational design of new analogs:
C-2 Position: The alkyl chain at the C-2 position, such as the nonyl group in this compound, is crucial for activity in many cases. The length and nature of this substituent can significantly influence potency. Strategies involve varying the alkyl chain length, introducing unsaturation, or replacing it with aryl or substituted aryl groups. arkat-usa.orgmdpi.com For instance, the synthesis of 2-aryl quinolone derivatives has been achieved through cross-coupling reactions of 2-bromo quinolines with appropriate boronic acids. nih.gov
C-3 Position: Modifications at the C-3 position, often involving the introduction of small substituents like hydroxyl or carboxyl groups, can modulate the biological profile. For example, 2-alkyl-3-hydroxy-4-quinolones are a significant class of derivatives. arkat-usa.orgresearchgate.net
Benzene Ring (A-Ring): Introducing various substituents (e.g., methoxy, chloro, fluoro) on the benzene portion of the quinolone ring is a common strategy to fine-tune electronic properties, lipophilicity, and metabolic stability. rsc.orgmdpi.com For example, 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives have been synthesized and evaluated for their anticancer activities. mdpi.com
N-1 Position: Alkylation or arylation at the N-1 position can significantly impact the compound's properties. N-alkylation can alter solubility and cell permeability. rsc.org
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance desired properties while maintaining biological activity. researchgate.net
Scaffold Hopping: In some approaches, the quinolone core itself is replaced by a bioisosteric scaffold. For example, to improve properties like aqueous solubility, the planar benzene ring of the quinolone can be replaced with non-aromatic cyclic structures such as cyclohexyl or tetrahydropyran (B127337) (THP) rings. liverpool.ac.uk This strategy aims to disrupt the planarity and reduce π-π stacking interactions, which can contribute to poor solubility. liverpool.ac.uk
Functional Group Replacement: Specific moieties within a lead compound can be replaced. In the context of 4-quinolone-3-carboxamides, the amide group has been replaced with bioisosteres like 1,2,3-triazoles or 1,3,4-oxadiazoles. nih.gov This modification led to a significant improvement in reduced lipophilicity and increased water solubility in some instances. nih.gov The insertion of a furyl ring at the C-6 position of the quinolone scaffold combined with a 1,2,3-triazole bioisosteric substitution at C-3 yielded promising results in terms of both physicochemical and pharmacodynamic properties in a series of cannabinoid receptor ligands. nih.gov
The table below summarizes the effect of bioisosteric replacement on the affinity and selectivity of certain 4-quinolone derivatives for cannabinoid receptors, illustrating the power of this design strategy.
| Compound | Ki CB1 (nM) | Ki CB2 (nM) | Selectivity Index (SI) |
| Amide Analog | >10000 | 2.0 | >5000 |
| 1,2,3-Triazole Bioisostere | >10000 | 1.2 | >8620 |
| 1,3,4-Oxadiazole Bioisostere | 125 | 2.5 | 50 |
| Data adapted from a study on cannabinoid-2 receptor ligands, illustrating the impact of bioisosteric replacement on receptor binding and selectivity. nih.gov |
Derivatization Strategies
Derivatization involves chemically modifying a compound to produce a new compound with different properties. This is a core component of lead optimization.
N-Oxidation: A common derivatization is the formation of 2-alkyl-4(1H)-quinolone N-oxides. These are not only important metabolites of microbially produced quinolones but also exhibit their own distinct biological activities. arkat-usa.orgresearchgate.net Synthesis can be achieved by the N-oxidation of a protected 2-alkyl-4(1H)-quinolone using reagents like peroxybenzoic acid. arkat-usa.org
Halogenation: The introduction of halogen atoms, particularly at positions C-6 or C-8, is a well-established strategy in the development of quinolone-based antibacterial agents. rsc.org
Coupling Reactions: Modern synthetic methods like Suzuki or Buchwald-Hartwig coupling reactions enable the efficient introduction of aryl or other complex substituents at various positions of the quinolone ring, expanding the chemical space for analog development. rsc.orgnih.gov For example, a Suzuki coupling reaction can be used to introduce an aryl group at the C-2 position of a 2-bromo quinoline precursor. nih.gov
Side-Chain Manipulation: The alkyl side chain at C-2 can be functionalized. For instance, regioselective addition of alkyl-Grignard reagents to activated quinolones has been used as a strategy to synthesize various 2-alkyl-4(1H)-quinolones. arkat-usa.org
The following table presents research findings on the derivatization of a related quinolone scaffold, highlighting how modifications impact biological activity.
| Compound ID | Scaffold Modification | R Group | In Vitro Activity IC50 (nM) | Aqueous Solubility (µM) |
| Parent | 4-Quinolone | Aryl | 5 | <0.1 |
| F8 | Tetrahydropyridopyridone | Aryl | 148 | 1.4 |
| G2 | 4-Quinolone | Aryl (modified) | 28 | 0.03 |
| F14 | Tetrahydropyridopyridone | Aryl (modified) | 235 | 20 |
| Data adapted from a study on antimalarial quinolone isosteres, demonstrating the impact of scaffold and side-chain modifications on activity and solubility. liverpool.ac.uk |
These rational design and derivatization strategies provide a robust framework for the systematic exploration of the chemical space around this compound, facilitating the development of new analogs with potentially superior biological and pharmaceutical properties.
Detailed Mechanistic Pathways of Cyclization Reactions
The synthesis of the quinolin-4-one scaffold, the central structural feature of this compound, can be achieved through several distinct mechanistic pathways. These include classical condensation reactions, modern carbene-mediated cycles, and radical-based approaches.
Nucleophilic Attack and Intramolecular Cyclodehydration Mechanisms
Classical methods for quinolin-4-one synthesis predominantly rely on cyclization reactions driven by nucleophilic attack followed by dehydration. Two of the most prominent examples are the Camps and the Conrad-Limpach-Knorr syntheses.
The Camps cyclization is a widely used reaction for synthesizing both quinolin-2-ones and quinolin-4-ones from o-acylaminoacetophenones using a base. wikipedia.org The mechanism for the formation of a 4-quinolone, such as the precursor to this compound, involves an intramolecular aldol-type condensation. mdpi.comresearchgate.net The reaction begins with the deprotonation of the α-carbon of the ketone group by a strong base (e.g., hydroxide (B78521) ion), forming an enolate. This enolate then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water (cyclodehydration) to form the heterocyclic ring, which tautomerizes to the more stable quinolin-4-one structure. mdpi.comwikipedia.org
The Conrad-Limpach-Knorr synthesis provides another route, reacting anilines with β-ketoesters. pharmaguideline.comquimicaorganica.org To produce a 2-nonyl derivative, a β-ketoester with a nonyl group at the appropriate position would be required. At lower temperatures, the reaction yields a β-amino acrylate (B77674) through condensation. pharmaguideline.com This intermediate then undergoes thermal intramolecular cyclization to afford the 4-quinolone. mdpi.com The mechanism involves the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, followed by elimination. A subsequent electrocyclic reaction closes the ring, and tautomerization yields the final 4-hydroxyquinoline, which exists in equilibrium with the 4-quinolone form. iipseries.org
| Reaction Name | Precursor(s) | Key Mechanistic Steps | Product Type |
| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular aldol condensation, cyclodehydration. mdpi.com | 2- or 4-Quinolone |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Formation of β-amino acrylate, thermal cyclization. pharmaguideline.commdpi.com | 2- or 4-Quinolone |
Carbene-Mediated Reaction Cycles in Quinolinone Formation
Modern synthetic methods have introduced carbene-mediated reactions as a powerful tool for constructing heterocyclic systems, including quinolinones. These reactions often proceed under mild conditions with high efficiency.
One such approach involves the use of copper-catalyzed carbene/alkyne metathesis. encyclopedia.pub In a relevant cascade reaction, alkyne-tethered diazo compounds can be used to construct multi-substituted 4-carboxyl quinoline derivatives. encyclopedia.pub A plausible mechanism involves the formation of a copper carbene intermediate from the diazo compound. This highly reactive species can then undergo a series of transformations, including reaction with an alkyne and subsequent cyclization involving an amino group on the aromatic ring, ultimately leading to the quinoline core. encyclopedia.pubresearchgate.net Another pathway involves the generation of carbene intermediates from sulfoxonium ylides, which then undergo cyclization with anthranils. mdpi.com Quinoid carbenes, derived from diazo quinones, have also been utilized in rhodium- or iridium-catalyzed reactions to form C(sp²)–N bonds, a key step in building the quinoline framework. researcher.life
Radical and Single-Electron Transfer (SET) Mechanisms in Quinoline Synthesis
Radical-based reactions have emerged as an effective strategy for quinoline and dihydroquinolinone synthesis, valued for their high atom economy and step efficiency. nih.govresearchgate.net These mechanisms often involve the generation of a radical species that adds to an unsaturated bond, initiating a cyclization cascade.
For the synthesis of dihydroquinolin-2-ones, a related scaffold, a single-electron transfer (SET) from an Fe(II) catalyst to a perester can generate an alkyl radical. mdpi.com This radical then adds to an α,β-unsaturated N-arylamide. The resulting intermediate undergoes a 6-endo cyclization onto the aryl ring, followed by a re-aromatization process to yield the final product. mdpi.com Similar radical addition/cyclization pathways can be initiated using various radical precursors, including those derived from aliphatic aldehydes or through photoredox catalysis. mdpi.comdntb.gov.ua Rhenium-catalyzed reactions using hypervalent iodine reagents can also proceed through a radical mechanism, involving a sequence of decarboxylation, intermolecular radical alkylation, and intramolecular radical arylation. mdpi.comrsc.org These radical transformations represent a versatile approach for accessing substituted quinolinone systems. bohrium.comdntb.gov.ua
Intramolecular Rearrangements and Aromatization Processes
The formation of the final quinolinone product often involves key steps of intramolecular rearrangement and aromatization, which transform intermediates into the stable heterocyclic system.
Intramolecular rearrangements can be a key feature in the synthesis of complex quinolone structures. For instance, a facile intramolecular indolinone-quinolone rearrangement has been developed for the synthesis of quinolino[3,4-b]quinoxalin-6-ones, a process promoted by AlCl₃. nih.govresearchgate.net In the biosynthesis of quinolone alkaloids, enzymes have been discovered that catalyze cationic epoxide rearrangements, such as the Meinwald rearrangement, under physiological conditions to create complex molecular architectures. nih.gov The classic Doebner-Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is also believed to proceed through a mechanism involving fragmentation and recombination rearrangements. wikipedia.orgsynarchive.com
Aromatization is a critical final step in many quinolin-4-one syntheses, converting a dihydroquinolinone intermediate into the more stable aromatic quinolone. The target compound, this compound, represents such a dihydro intermediate. Aromatization is typically achieved through oxidation. mdpi.com For example, following a Dieckmann condensation to form a dihydroquinolinone, an oxidizing agent like chloranil (B122849) can be used to introduce the double bond and form the aromatic ring. mdpi.com In other syntheses, such as the Doebner-Miller reaction, the initially formed 1,2-dihydroquinoline (B8789712) is aromatized by an oxidant that is either added to the reaction or generated in situ. acs.org This oxidative aromatization step is thermodynamically driven by the formation of the stable aromatic system. rsc.orgnih.gov
Regioselectivity and Stereoselectivity in Quinolin-4-one Formation and Functionalization
Controlling the regiochemistry and stereochemistry of reactions is paramount for the specific synthesis of a target molecule like this compound.
Regioselectivity is a key consideration in many classical quinolinone syntheses. The Camps cyclization, for instance, can produce either 4-quinolones or 2-quinolones. The outcome is dependent on the structure of the N-(2-acylaryl)amide precursor and the reaction conditions. mdpi.com Specifically, the choice of base can direct the regioselectivity; a stronger base tends to favor deprotonation at the α-position of the ketone, leading to the formation of the 4-quinolone. mdpi.com Similarly, the Conrad-Limpach-Knorr synthesis can be directed toward either 2- or 4-quinolones by controlling the reaction temperature. pharmaguideline.commdpi.com Functionalization of the pre-formed quinolinone ring also displays regioselectivity. For example, electrophilic halogenation of 4-quinolones using hypervalent iodine reagents occurs selectively at the C3-position. acs.org
| Reaction | Condition | Regioselective Outcome |
| Camps Cyclization | Stronger base (e.g., NaOH) | Favors 4-Quinolone formation. mdpi.com |
| Weaker base | Can lead to 2-Quinolone formation. mdpi.com | |
| Conrad-Limpach-Knorr | Lower temperature (e.g., 100 °C) | Favors 4-Quinolone formation. mdpi.com |
| Higher temperature (e.g., 250 °C) | Favors 2-Quinolone formation. mdpi.com |
Stereoselectivity is crucial when synthesizing non-aromatic derivatives like this compound, which possess chiral centers. While many syntheses yield the achiral aromatic quinolone directly, methods that produce dihydroquinolinones can be highly stereoselective. A borane-catalyzed synthesis of dihydroquinolin-4-ones from amino-substituted chalcones proceeds via a redox-neutral endo-1,7-hydride shift with excellent diastereoselectivity (up to >99:1 cis:trans). researchgate.netacs.org The functionalization of quinolinones can also be stereoselective. For example, a three-component reaction to form fused dihydrofuro[3,2-c]quinolin-4-ones proceeds with high trans-selectivity. rsc.org Asymmetric synthesis of 4-aryl-3,4-dihydroquinolin-2-ones has also been achieved with high enantioselectivity using chiral catalysts. acs.org
Experimental and Computational Methodologies for Mechanism Elucidation
A combination of experimental and computational techniques is employed to unravel the complex mechanisms governing quinolinone synthesis and transformations.
Experimental methodologies provide direct evidence for reaction pathways. Kinetic studies are used to determine reaction rates and dependencies on reactant concentrations, offering insight into the rate-limiting step. researchgate.netcdnsciencepub.com Isotope labeling experiments, often using deuterium (B1214612), are a powerful tool for tracing the path of atoms throughout a reaction. wikipedia.orgresearchgate.netcdnsciencepub.com For example, deuterium labeling was used to probe the mechanism of the Doebner-Miller reaction, indicating that the reaction does not necessarily proceed via an α,β-unsaturated aldehyde intermediate under all conditions. cdnsciencepub.com The isolation and structural characterization of reaction intermediates by techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide a snapshot of the reaction progress and confirm proposed structures. cdnsciencepub.comtandfonline.com
Computational methodologies , particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms at a molecular level. nih.gov DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate activation energies for different possible pathways. nih.govresearchgate.net This allows researchers to predict and rationalize the outcomes of reactions, including regioselectivity and stereoselectivity. For example, DFT calculations have been used to explore the mechanism of the intramolecular indolinone-quinolone rearrangement, providing a detailed understanding of the process. nih.gov The synergy between experimental and computational approaches provides a comprehensive picture of the reaction mechanisms. mdpi.comdntb.gov.ua
Biosynthesis and Natural Occurrence of 2 Nonyl 4ah Quinolin 4 One
Identification of Natural Sources
2-Nonyl-4-hydroxyquinoline has been isolated from a variety of natural sources, highlighting its distribution across different biological kingdoms.
Pseudomonas aeruginosa : This ubiquitous Gram-negative bacterium is a well-documented producer of a class of signaling molecules known as 4-hydroxy-2-alkylquinolines (HAQs), which includes 2-nonyl-4-hydroxyquinoline. asm.orgmdpi.com These compounds are involved in quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. asm.orgnih.govnih.gov The production of these molecules, including the nonyl derivative, is particularly noted during the stationary phase of growth and under stress conditions. asm.org
Ruta angustifolia and Ruta graveolens : Plants of the Ruta genus, commonly known as rue, are known to produce a diverse array of quinoline (B57606) and quinolinone alkaloids. colab.wsresearchgate.netdovepress.com Specifically, 2-alkyl-4(1H)-quinolones have been isolated from the aerial parts of Ruta graveolens. researchgate.net
Evodia rutaecarpa : This plant, belonging to the Rutaceae family, is another significant source of quinolone alkaloids. nih.govjst.go.jptandfonline.com Studies have led to the isolation of several quinolone alkaloids from its fruits and leaves, including those with varying alkyl chain lengths. nih.govjst.go.jptandfonline.comthieme-connect.com
Raulinoa echinata : This Brazilian shrub has also been identified as a natural source of 2-nonyl-4-quinolone. mdpi.comnih.gov
The following table summarizes the natural sources of 2-nonyl-4-hydroxyquinoline and related compounds.
| Natural Source | Compound Class | Specific Compounds Identified |
| Pseudomonas aeruginosa | 4-Hydroxy-2-alkylquinolines (HAQs) | 2-Heptyl-4-hydroxyquinoline (HHQ), 2-Nonyl-4-hydroxyquinoline (NHQ), Pseudomonas Quinolone Signal (PQS) asm.orgmdpi.comresearchgate.net |
| Ruta graveolens | Quinolone Alkaloids | 2-Alkyl-4(1H)-quinolones researchgate.net |
| Evodia rutaecarpa | Quinolone Alkaloids | 1-Methyl-2-undecyl-4(1H)-quinolone, Dihydroevocarpine (1-methyl-2-tridecyl-4(1H)-quinolone), 1-Methyl-2-pentadecyl-4(1H)-quinolone tandfonline.comthieme-connect.com |
| Raulinoa echinata | Quinolone Alkaloids | 2-Nonyl-4-quinolone mdpi.comnih.gov |
Proposed Biosynthetic Pathways of 4-Hydroxy-2-alkylquinolines and Related Alkaloids
The biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs) in Pseudomonas aeruginosa is the most extensively studied pathway and serves as a model for understanding the formation of these compounds. The core of this pathway involves the condensation of anthranilic acid with a fatty acid precursor. asm.orgpnas.orgnih.gov
The biosynthesis begins with the activation of anthranilate, which can be derived from chorismate via the action of an anthranilate synthase or through the degradation of tryptophan. asm.orgnih.gov In P. aeruginosa, two distinct pathways can supply anthranilate for HAQ synthesis. asm.org The phnAB operon encodes an anthranilate synthase, and the kynurenine (B1673888) pathway can degrade tryptophan to produce anthranilate. asm.org
The activated anthranilate, in the form of anthraniloyl-CoA, then undergoes a condensation reaction. nih.govresearchgate.netnih.gov It was initially hypothesized that the alkyl chain was derived from a β-keto fatty acid. asm.orgpnas.org However, more recent research has demonstrated that octanoic acid is directly incorporated into 2-heptyl-4-hydroxyquinoline (HHQ), indicating that fatty acids, not necessarily β-keto fatty acids, are the precursors for the alkyl side chain. nih.gov
The proposed pathway proceeds in two main steps following the formation of anthraniloyl-CoA:
The synthesis of 2-aminobenzoylacetate (2-ABA) from anthraniloyl-CoA and malonyl-CoA. nih.govnih.gov
A decarboxylating coupling of 2-ABA to a fatty acid group, such as an octanoate (B1194180) group for HHQ synthesis, to form the final 4-hydroxy-2-alkylquinoline. nih.gov
For the synthesis of 2-nonyl-4-hydroxyquinoline, a β-keto-dodecanoic acid is believed to be the crucial precursor for the nonyl side chain. asm.org These fatty acid precursors are, at least in part, derived from the same pool of β-hydroxy fatty acids that are used in rhamnolipid biosynthesis. asm.org
In plants like Ruta graveolens, the biosynthesis of furoquinoline alkaloids and edulinine (B1212334) also proceeds via a 4-hydroxy-2-quinolone intermediate. colab.ws The formation of these alkaloids involves substrates like 4-hydroxy- and 4-methoxy-3-(3-methyl-2-butenyl)-2-quinolone. colab.ws
Characterization of Key Enzymatic Systems Involved in Quinolinone Biosynthesis
The biosynthesis of HAQs in P. aeruginosa is orchestrated by a set of enzymes encoded by the pqs gene cluster (pqsABCDE). nih.govnih.govresearchgate.net
PqsA : This enzyme is an anthranilate-CoA ligase. researchgate.netnih.govresearchgate.net It activates anthranilate by converting it to anthraniloyl-CoA, which is the first committed step in the HAQ biosynthetic pathway. researchgate.netnih.govresearchgate.net
PqsD : This enzyme is an anthraniloyl-CoA-dependent acyltransferase that catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA). nih.govplos.org
PqsBC : This heterodimeric enzyme complex acts as a condensing enzyme. nih.gov It catalyzes the condensation of a fatty acyl-CoA (like octanoyl-CoA for HHQ) with 2-aminobenzoylacetate (2-ABA), which is derived from 2-ABA-CoA, to form the 2-alkyl-4(1H)-quinolone. nih.govfrontiersin.org PqsB is tightly associated with PqsC and is required for this condensation step. nih.gov
PqsE : The role of PqsE is unique. While it is encoded within the pqs operon, it is not directly required for the biosynthesis of HAQs. nih.govasm.org Instead, it functions as a pathway-specific thioesterase and also plays a regulatory role in virulence, independent of its enzymatic activity. frontiersin.orgasm.org
PqsH : This FAD-dependent monooxygenase is responsible for the final hydroxylation step in the biosynthesis of the Pseudomonas Quinolone Signal (PQS), converting HHQ to PQS (2-heptyl-3-hydroxy-4-quinolone). researchgate.netpnas.org
PhnAB : These enzymes constitute an anthranilate synthase that provides the anthranilate precursor for HAQ biosynthesis. asm.orgpnas.org
In plants, the specific enzymatic systems for 2-nonyl-4aH-quinolin-4-one are less characterized. However, in Ruta graveolens, it is known that two copies of the anthranilate synthase α-subunit exist. One is constitutively expressed and inhibited by tryptophan, while the other is upregulated upon elicitation and is less sensitive to tryptophan, allowing for the accumulation of anthranilate needed for alkaloid biosynthesis. rsc.org
Genetic Basis and Regulation of Natural Product Quinolinone Production in Microorganisms and Plants
The production of HAQs in Pseudomonas aeruginosa is tightly regulated and integrated into the broader quorum-sensing network of the bacterium.
The core genetic locus for HAQ biosynthesis is the pqsABCDE operon . nih.govnih.gov The expression of this operon is controlled by the LysR-type transcriptional regulator PqsR (also known as MvfR). nih.govfrontiersin.orgasm.org PqsR is activated by binding to HAQs, including HHQ and PQS, creating a positive feedback loop that amplifies the production of these signaling molecules. researchgate.netplos.orgresearchgate.net
The regulation of pqsR itself is complex, being positively regulated by the LasR quorum-sensing system and negatively regulated by the RhlR quorum-sensing system. nih.gov This places HAQ production under the hierarchical control of the other major quorum-sensing systems in P. aeruginosa. Furthermore, RhlR can also directly bind to the pqsABCDE promoter region and repress its transcription. nih.govnih.gov
Iron availability also plays a regulatory role. The iron-responsive small regulatory RNAs, PrrF1 and PrrF2 , promote HAQ production by inhibiting the translation of antR, a transcriptional activator of anthranilate degradation genes. nih.gov This action preserves the anthranilate pool for HAQ synthesis. nih.gov Additionally, the TetR-type transcriptional regulator PsrA positively influences PQS production by repressing the transcription of a gene involved in fatty acid β-oxidation, thereby making more fatty acid precursors available for quinolone synthesis. plos.org
In plants like Ruta graveolens, the genetic regulation involves the differential expression of anthranilate synthase genes to control the flux of precursors into alkaloid biosynthesis. rsc.org The presence of an elicitor-inducible, tryptophan-insensitive anthranilate synthase allows the plant to specifically channel resources towards the production of these defensive compounds when needed. rsc.org
The following table provides a summary of the key genes and regulators involved in HAQ biosynthesis in P. aeruginosa.
| Gene/Regulator | Function | Regulatory Effect |
| pqsABCDE operon | Encodes enzymes for HAQ biosynthesis. nih.govnih.gov | --- |
| PqsR (MvfR) | LysR-type transcriptional regulator. nih.govfrontiersin.org | Positively regulates pqsABCDE expression upon binding HAQs. plos.orgresearchgate.net |
| LasR | Quorum-sensing regulator. nih.gov | Positively regulates pqsR expression. nih.gov |
| RhlR | Quorum-sensing regulator. nih.gov | Negatively regulates pqsR and directly represses pqsABCDE expression. nih.govnih.gov |
| PrrF1/PrrF2 | Small regulatory RNAs. nih.gov | Promote HAQ production by repressing anthranilate degradation. nih.gov |
| PsrA | TetR-type transcriptional regulator. plos.org | Positively affects PQS production by repressing fatty acid β-oxidation. plos.org |
| phnAB operon | Encodes anthranilate synthase. asm.org | Provides anthranilate precursor for HAQ synthesis. asm.org |
Biological Activity Mechanisms of 2 Nonyl 4ah Quinolin 4 One
Antiviral Activity Mechanisms (e.g., Hepatitis C Virus Replication Inhibition)
Research has identified 2-nonyl-4(1H)-quinolone, also known as pseudane IX or 2-nonyl-4-hydroxyquinoline (NHQ), as a potent inhibitor of the Hepatitis C Virus (HCV). kobe-u.ac.jpunair.ac.id Studies have demonstrated its effectiveness in reducing HCV infection in human liver cells. smolecule.com The antiviral action of this compound targets multiple stages of the HCV lifecycle.
One primary mechanism is the inhibition of viral entry and replication. mdpi.com Quinolones, as a class, are thought to exert antiviral effects by directly binding to viral nucleic acids or nucleoprotein complexes. unair.ac.id Specifically for HCV, certain quinolone derivatives have been reported to function as inhibitors of the HCV NS5B RNA polymerase, a critical enzyme for the replication of the viral genome. kobe-u.ac.jpunair.ac.id They are believed to bind to an allosteric site on the enzyme, disrupting its function and thus halting viral replication. unair.ac.id The C9H19 (nonyl) alkyl chain at the C-2 position of the quinolone structure is considered to play an important role in its potent anti-HCV activity. kobe-u.ac.jp
In a study evaluating compounds isolated from Ruta angustifolia leaves, pseudane IX (2-nonyl-4(1H)-quinolone) exhibited strong anti-HCV activity, as detailed in the table below.
Table 1: Anti-HCV Activity of 2-Nonyl-4(1H)-quinolone and Related Alkaloids
| Compound | Type | 50% Inhibitory Concentration (IC₅₀) |
|---|---|---|
| Pseudane IX (2-nonyl-4(1H)-quinolone) | Quinolone Alkaloid | 1.4 ± 0.2 µg/ml |
| Arborinine | Acridone Alkaloid | 6.4 ± 0.7 µg/ml |
| Kokusaginine | Furoquinoline Alkaloid | 6.4 ± 1.6 µg/ml |
| γ-Fagarine | Furoquinoline Alkaloid | 20.4 ± 0.4 µg/ml |
Source: Adapted from research on compounds from Ruta angustifolia. kobe-u.ac.jpunair.ac.id
Antifungal Activity Mechanisms (e.g., Activity against L. gongylophorus)
The compound 2-nonyl-4-quinolone has demonstrated notable antifungal properties, particularly against Leucoagaricus gongylophorus. asm.org This fungus maintains a crucial symbiotic relationship with leaf-cutting ants of the genera Atta and Acromyrmex, serving as their primary food source. google.comasm.org The health of the fungus is essential for the survival of the ant colony, making L. gongylophorus a key target for controlling these agricultural pests. google.com
In bioassays, 2-n-nonyl-4-quinolone (referred to as N1 in the study) was shown to be highly effective at inhibiting the growth of the fungus. asm.org While the precise molecular mechanism of its antifungal action on L. gongylophorus is not fully detailed in the available literature, the activity is significant. The disruption of this symbiotic fungus can lead to an imbalance within the ant nest, providing a natural method of pest control. google.com
Immunomodulatory Activity Mechanisms (e.g., Inhibition of Nuclear Factor of Activated T Cells (NFAT) Activation)
Beyond its antimicrobial effects, 2-nonyl-4aH-quinolin-4-one and related 2-alkyl-4(1H)-quinolones (AQs) exhibit significant immunomodulatory activities. researchgate.netnih.gov One of the key mechanisms is the inhibition of pro-inflammatory transcription factors, including the Nuclear Factor of Activated T Cells (NFAT) and NF-κB. researchgate.netoup.com
Studies on various 2-alkyl-4(1H)-quinolone alkaloids have shown they can inhibit NFAT activity without harming cell viability. researchgate.net Research indicates a structure-activity relationship where quinolones with longer aliphatic side chains, such as the nonyl group of this compound, demonstrate stronger inhibition of NFAT activity. researchgate.net Related AQs produced by P. aeruginosa, such as the Pseudomonas Quinolone Signal (PQS), have been found to suppress the generation of inflammatory cytokines like IL-12 and downregulate the host immune response by inhibiting the activation of the NF-κB pathway. oup.comfrontiersin.org This inhibition of key immune signaling pathways highlights the potential of these compounds to modulate immune responses. nih.gov
Comparative Analysis with Broad-Spectrum Quinolinone Biological Activities (e.g., Antibacterial and Anticancer Mechanisms)
The specific activities of this compound are part of a much broader spectrum of biological effects associated with the larger quinolone and quinolinone chemical classes. mdpi.comnih.gov These compounds have been extensively developed into synthetic drugs, most notably the highly successful fluoroquinolone antibiotics. nih.govoup.com
Table 2: Comparative Analysis of Biological Activity Mechanisms
| Biological Activity | Specific Mechanism for this compound (or related AQs) | General Mechanism for Broad-Spectrum Quinolinones |
|---|---|---|
| Antiviral | Inhibition of HCV entry and replication; potential inhibition of NS5B RNA polymerase. unair.ac.idmdpi.com | Inhibition of viral enzymes like HIV-1 integrase and HCV NS3 helicase. ualberta.ca |
| Antifungal | Growth inhibition of the symbiotic fungus L. gongylophorus. asm.org | Broad-spectrum activity against various fungal pathogens. rsc.org |
| Immunomodulatory | Inhibition of NFAT and NF-κB transcription factor activation. researchgate.netoup.com | Inhibition of IL-2 secretion; modulation of cytokine release. nih.govresearchgate.net |
| Antibacterial | Activity against Gram-positive bacteria. nih.gov | Inhibition of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair. mdpi.comfrontiersin.org |
| Anticancer | Not specifically detailed for this compound. | Inhibition of tubulin polymerization, disruption of cell cycle, induction of apoptosis, and inhibition of tyrosine kinases. nih.govunair.ac.idoup.com |
Antibacterial Mechanisms: The hallmark of antibacterial quinolones is their ability to inhibit bacterial DNA synthesis. smolecule.com They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. kobe-u.ac.jpfrontiersin.org By inhibiting the ligase activity of these enzymes, quinolones introduce single- and double-strand breaks into the bacterial DNA, which ultimately leads to cell death. mdpi.com First-generation quinolones were primarily active against Gram-negative bacteria, but subsequent generations, particularly the fluoroquinolones, have expanded this spectrum to include Gram-positive bacteria, atypical bacteria, and anaerobes. beilstein-journals.orgmdpi.com
Anticancer Mechanisms: The quinoline (B57606) and quinazolinone scaffolds are also prominent in anticancer drug discovery. nih.govunair.ac.id These compounds exhibit a wide range of antitumor mechanisms. oup.com A primary mode of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govoup.com Other anticancer mechanisms include the inhibition of crucial signaling proteins like tyrosine kinases and the PI3K/Akt/mTOR pathway, disruption of angiogenesis (the formation of new blood vessels that feed tumors), and direct DNA damage. unair.ac.idresearchgate.net
Molecular Targets and Ligand Receptor Interactions of 2 Nonyl 4ah Quinolin 4 One
Identification and Characterization of Specific Protein Targets (e.g., NFAT)
A key molecular target of 2-nonyl-4aH-quinolin-4-one is the Nuclear Factor of Activated T-cells (NFAT). caymanchem.com NFAT is a family of transcription factors that play a pivotal role in the immune system and are implicated in various cellular processes, including cell proliferation, apoptosis, and angiogenesis in cancer cells. nih.govfrontiersin.org The NFAT family consists of five members, with NFAT1-4 being regulated by calcium signaling. nih.gov Activation of NFAT involves dephosphorylation by the calcium-dependent phosphatase calcineurin, leading to its translocation into the nucleus where it regulates gene expression. nih.govfau.de
Research has demonstrated that this compound inhibits the activation of NFAT. caymanchem.com Specifically, it has been shown to inhibit NFAT activation induced by phorbol (B1677699) 12-myristate 13-acetate (TPA) and the calcium ionophore A23187 in Jurkat cells, a human T-lymphocyte cell line. caymanchem.com This inhibitory activity suggests that this compound interferes with the signaling cascade that leads to NFAT activation. The NFAT transcription factor family is a critical regulator of T-cell function and has been a target for immunosuppressive drugs. frontiersin.org
It's important to note that the interaction between NFAT and other transcription factors, such as AP-1 (Fos-Jun), is often required for the expression of certain target genes. embopress.org This cooperative action allows for the integration of multiple signaling pathways. embopress.org Therefore, the inhibitory effect of this compound on NFAT could have broader implications for gene regulation beyond targeting NFAT alone.
In Vitro Binding Studies and Interaction Analysis
In vitro binding studies are essential for characterizing the interaction between a ligand like this compound and its molecular targets. These studies can determine the affinity and capacity of binding, providing quantitative measures of the interaction. fda.govresearchgate.net Typically, these studies involve equilibrium and kinetic binding experiments. fda.govfda.gov
For this compound, in vitro studies have confirmed its biological activity. For instance, it has been shown to inhibit the activation of NFAT in reporter assays with a specific half-maximal inhibitory concentration (IC50). caymanchem.com While detailed binding kinetics and affinity constants (like k1 and k2) for the direct interaction of this compound with purified NFAT protein are not extensively reported in the provided context, the inhibitory concentration provides a measure of its functional interaction with the NFAT pathway. caymanchem.com
The general principles of in vitro binding studies involve incubating the drug with its target under controlled conditions and measuring the extent of binding. fda.gov Such studies are crucial for the development and evaluation of therapeutic agents. nih.gov
Allosteric Modulation and Enzyme Inhibition Kinetics of Target Proteins
Allosteric modulation refers to the regulation of an enzyme or protein by the binding of an effector molecule at a site other than the active site, known as an allosteric site. nih.govlibretexts.org This binding induces a conformational change in the protein, which can either enhance (positive modulation) or decrease (negative modulation) its activity. libretexts.orgnumberanalytics.com
The interaction of this compound with its targets may involve allosteric mechanisms. Given that it inhibits NFAT activation, which is a complex process involving multiple proteins like calcineurin, it's plausible that this compound could act as an allosteric modulator of one of these upstream regulators. nih.govfau.de Allosteric inhibitors can be of two main types: K-type, which affects the substrate affinity (Kapp), and V-type, which alters the maximum reaction rate (Vmax). nih.gov
Enzyme inhibition kinetics are used to characterize the mechanism of an inhibitor. du.ac.in Different types of reversible inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax. du.ac.in While specific enzyme inhibition kinetic data for this compound are not detailed in the provided search results, its demonstrated biological activities, such as the inhibition of NFAT activation, suggest an interference with enzymatic processes. caymanchem.com
Perturbation of Cellular Pathways and Signaling Networks by this compound
Cellular functions are governed by intricate signaling networks that involve numerous interacting proteins and pathways. nih.govplos.orgusp.br The introduction of a bioactive compound like this compound can perturb these networks, leading to a cascade of downstream effects.
The primary documented effect of this compound is on the NFAT signaling pathway. caymanchem.com By inhibiting NFAT activation, this compound can influence the expression of a wide array of genes involved in immune responses and other cellular processes. nih.govfrontiersin.org For example, NFAT is known to regulate the transcription of cytokines like IL-2 and IL-4. frontiersin.orgembopress.org Therefore, inhibition of NFAT by this compound could lead to a suppression of these cytokines.
Interestingly, the compound shows selectivity in its action. It inhibits NFAT activation but does not affect LPS-induced NF-κB activation in RAW 264.7 cells at similar concentrations. caymanchem.com This selectivity suggests that this compound targets specific nodes within the complex web of cellular signaling pathways. The NF-κB pathway is another crucial signaling cascade involved in inflammation and immunity, and the lack of its inhibition by this compound highlights a degree of specificity in its molecular action.
The perturbation of cellular pathways can have significant biological consequences. For instance, the inhibition of the NFAT pathway has been explored as a therapeutic strategy for autoimmune diseases. frontiersin.org
Computational Approaches to Molecular Target Prediction and Validation
In recent years, computational methods have become invaluable tools in drug discovery for predicting and validating molecular targets. ug.edu.ghnih.gov These in silico approaches leverage the vast amount of available biological and chemical data to identify potential interactions between small molecules and proteins. nih.gov
One common approach is based on the "similarity principle," which posits that similar molecules are likely to have similar biological properties, including their protein targets. swisstargetprediction.ch Web-based tools like SwissTargetPrediction utilize this principle to predict the targets of a query molecule by identifying known active ligands with high similarity. swisstargetprediction.ch
Network-based inference methods represent another powerful computational strategy. ecust.edu.cn These methods analyze complex networks of drug-target interactions to predict new potential targets for a given compound. nih.govecust.edu.cn Such approaches can consider not only direct interactions but also the broader context of biological pathways and networks. ecust.edu.cn
While specific computational studies predicting the targets of this compound are not detailed in the search results, these methodologies could be applied to further explore its molecular interactions. For example, by inputting the structure of this compound into a prediction server, a list of potential protein targets could be generated. These predictions would then require experimental validation through in vitro binding studies and functional assays to confirm their biological relevance.
Structure Activity Relationship Sar Studies and Rational Design of 2 Nonyl 4ah Quinolin 4 One Analogs
Systematic Chemical Modification of the Nonyl Side Chain and Quinolinone Core
The structure-activity relationship (SAR) of quinoline-based compounds is a critical area of study, providing insights into how chemical modifications influence their biological effects. benthamdirect.comgeorgiasouthern.edu Systematic alterations to the nonyl side chain and the quinolinone core of 2-nonyl-4aH-quinolin-4-one have been instrumental in elucidating key structural requirements for activity.
Research has shown that the nature of peripheral substituents and their spatial arrangement within the quinoline (B57606) skeleton significantly impact the antimicrobial activity of this class of molecules. medcraveonline.com For instance, the length of the alkyl chain at various positions on the quinolinone ring has a dramatic effect on antimicrobial properties. researchgate.net Studies on N-alkyl-4-(1H)-quinolones have demonstrated that the potency is related to the chain length of the aliphatic groups at both the N-1 and C-2 positions. mdpi.com Specifically, the introduction of a terminal bromine atom on the side chain of N-alkyl-2-(E)-alkenyl-4-(1H)-quinolones has been found to enhance antimycobacterial activity. mdpi.com
Furthermore, modifications to the quinolinone core itself have yielded important SAR data. For example, the introduction of different substituents on the aromatic ring of 4-hydroxy-2-quinolone analogs has been explored. researchgate.net SAR studies on quinoline derivatives have revealed that isatin-containing derivatives can exhibit higher cytotoxicity against certain cancer cell lines compared to their quinoline counterparts. tandfonline.com The strategic hybridization of the quinoline nucleus with other heterocyclic moieties like pyrazole, isoxazole, and pyrimidine (B1678525) has also been a fruitful avenue for creating novel scaffolds with diverse biological activities. medcraveonline.com
These systematic modifications provide a foundational understanding for the rational design of new quinoline-based therapeutic agents with improved efficacy and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. mdpi.com For quinolinone derivatives, QSAR studies have been employed to understand the structural features that govern their diverse biological effects, including anticancer and antimicrobial activities. nih.govresearchgate.netresearchgate.net
Selection and Calculation of Physicochemical and Electronic Descriptors
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical and electronic properties. In the study of quinolinone derivatives, a wide array of descriptors are calculated using specialized software like PaDEL Descriptor. nih.gov
Commonly used descriptors include:
Topological descriptors: These describe the connectivity and branching of atoms in a molecule. Examples include the Szeged index. nih.gov
Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as ovality and surface area. nih.gov
Electronic descriptors: These quantify the electronic properties of the molecule, including partial atomic charges, electronegativity, and the energy of the highest occupied molecular orbital (HOMO). walisongo.ac.idacademicdirect.org
Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity (Mr) are also crucial. walisongo.ac.id
For instance, a QSAR study on styryl quinolone derivatives utilized descriptors such as atomic charges (qC3, qC4, qC5, qC7, qC8), approximate surface area, grid, logP, molecular weight (Mr), and HOMO energy. walisongo.ac.id Another study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for antituberculosis activity. nih.gov The selection of these descriptors is a critical step, as they form the basis for the mathematical models that will be developed to predict biological activity. analis.com.my
Development of Predictive Models for Biological Activity
Once the descriptors are calculated, various statistical methods are employed to build predictive QSAR models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to establish a linear relationship between the descriptors and the biological activity (e.g., pIC50). walisongo.ac.idanalis.com.my
For example, an MLR model for styryl quinolone derivatives as HIV-1 inhibitors was developed with a high correlation coefficient (r = 0.870), indicating a strong relationship between the selected descriptors and the anti-HIV-1 activity. walisongo.ac.id Similarly, a QSAR model for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis showed excellent statistical parameters (R² = 0.83). nih.gov
The predictive power of these models is rigorously validated using internal and external validation techniques, such as leave-one-out cross-validation and prediction on a test set of compounds. nih.govanalis.com.my A robust and validated QSAR model can then be used to predict the biological activity of newly designed compounds, thereby guiding the synthesis of more potent analogs. researchgate.netwalisongo.ac.id This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery. analis.com.my
Pharmacophore Modeling and Ligand-Based Rational Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net This approach is particularly useful when the 3D structure of the target is unknown. mdpi.com By understanding the key interaction points, new molecules with diverse chemical scaffolds but similar pharmacophoric features can be designed to elicit the desired biological response. researchgate.net
In the context of quinoline derivatives, pharmacophore modeling has been successfully applied to design novel inhibitors for various targets. For instance, a pharmacophore model for GSK-3β inhibitors led to the identification of a promising quinolin-2-one derivative as a lead compound for Alzheimer's disease treatment. nih.gov Another study on quinoline-based Schiff bases used ligand-based pharmacophore modeling to identify features crucial for α-glucosidase inhibition, resulting in the synthesis of potent antidiabetic agents. rsc.org
The process typically involves aligning a set of active molecules to identify common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netdovepress.com The resulting pharmacophore model serves as a 3D query to screen virtual compound libraries for new potential hits. This approach, often combined with other computational methods like QSAR and molecular docking, accelerates the discovery of novel therapeutic agents. mdpi.comelsevierpure.comnih.gov
Computational Chemistry Approaches for SAR Elucidation
Computational chemistry provides a suite of powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level. These methods are instrumental in elucidating Structure-Activity Relationships (SAR) by providing insights that are often difficult to obtain through experimental means alone.
Molecular Docking Simulations with Identified Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. mdpi.comfrontiersin.org This method is widely used to understand the binding modes of quinolinone derivatives and to rationalize their biological activities. nih.govnih.gov
For example, in the development of novel quinolinone-based thiosemicarbazones as anti-tuberculosis agents, molecular docking was used to study their interactions with key mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov Similarly, docking studies of quinoline derivatives with serine/threonine protein kinase have provided insights into their potential as anticancer agents. mdpi.com
The results of docking simulations, often visualized as 3D models of the ligand-protein complex, reveal crucial interactions such as hydrogen bonds and hydrophobic contacts that stabilize the binding. This information is invaluable for designing new analogs with improved affinity and selectivity for the target. nih.gov To further refine the understanding of these interactions and the stability of the complex, molecular dynamics (MD) simulations are often performed. MD simulations provide a dynamic view of the ligand-protein interaction over time, confirming the stability of the binding pose predicted by docking. mdpi.comfrontiersin.orgbiotechrep.irmdpi.com
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecular systems, including the intricate interactions between a ligand like this compound and its biological receptor. nih.gov These simulations model the movement of atoms over time, providing insights into the stability of ligand-receptor complexes, conformational changes, and the key interactions that govern binding affinity and specificity. nih.govnih.gov
In the context of 2-alkyl-4-quinolones (AQs), MD simulations are particularly valuable for studying their interaction with the transcriptional regulator PqsR (also known as MvfR), a key receptor in the Pseudomonas aeruginosa quorum-sensing system. semanticscholar.orgmdpi.com The 2-nonyl analog, 2-nonyl-4-hydroxyquinoline (NHQ), is a known native agonist for PqsR. semanticscholar.orgresearchgate.net MD simulations can be employed to analyze the stability of the complex formed between PqsR and ligands such as NHQ. By tracking parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can assess the stability of the ligand within the binding pocket and the flexibility of the protein residues. nih.govbiorxiv.org
Simulations can reveal that the quinolone ring of a ligand like NHQ can be buried deep within a hydrophobic pocket of the PqsR co-inducer binding domain (CBD), while the alkyl chain occupies a more surface-accessible hydrophobic channel. researchgate.net This binding is often stabilized primarily by hydrophobic interactions. semanticscholar.org MD studies can further elucidate the role of specific amino acid residues, such as Ile_186 and Tyr_258, which have been suggested as key to the activation mechanism of PqsR. mdpi.com By running simulations of PqsR complexed with various analogs, it is possible to understand why certain modifications lead to higher or lower activity. For instance, simulations can help rationalize how the length of the alkyl chain affects the stability and interactions within the binding pocket, correlating with experimental structure-activity relationship (SAR) data. nih.gov
The data gathered from MD simulations, such as binding free energy calculations (e.g., using MM/GBSA), can help rank potential analogs and provide a structural understanding of their binding modes, guiding the rational design of new molecules with improved potency or altered activity. mdpi.comnih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analyses
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules like this compound. nih.govscielo.org.co This approach calculates the electron density of a molecule to determine its properties, offering a balance between accuracy and computational cost. nih.gov
A key aspect studied using DFT for quinolone systems is tautomerism. The 4-quinolone core can exist in equilibrium between the keto form (4-oxo) and the enol form (4-hydroxy). researchgate.net DFT calculations can predict the relative thermodynamic stabilities of these tautomers. researchgate.net For quinolin-4-one derivatives, theoretical studies have shown that the keto forms are generally more stable than the corresponding enol forms. researchgate.net These calculations can be performed in the gas phase or by incorporating solvent models to better reflect experimental conditions. nih.gov
DFT is also employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com For instance, DFT studies on substituted quinolin-4-ones have shown that introducing certain substituents can decrease the energy gap, thereby increasing the molecule's reactivity. mdpi.com
Furthermore, DFT calculations can determine the distribution of electron density and electrostatic potential, which helps in identifying nucleophilic and electrophilic sites within the molecule. scielo.org.coresearchgate.net This information is critical for predicting how the molecule will interact with its receptor and for understanding the regioselectivity of synthetic reactions, such as N-alkylation versus O-alkylation. researchgate.net For example, DFT calculations have been used to conclude that for 3-alkoxycarbonyl-4-quinolinones, N-alkylation is thermodynamically and kinetically favored, whereas for 2-alkoxycarbonyl-4-quinolinones, steric hindrance from the C-2 substituent makes O-alkylation more favorable. researchgate.net
Design and Synthesis of Novel Analogs with Enhanced Specificity or Potency
The rational design of novel analogs of this compound often leverages detailed structure-activity relationship (SAR) data and an understanding of the ligand-receptor interactions, frequently targeting the PqsR receptor. semanticscholar.orgrsc.org The goal is to create molecules with enhanced potency as agonists or to develop antagonists that can block the quorum-sensing pathway, thereby inhibiting bacterial virulence. semanticscholar.orgpnas.org
A common strategy begins with the structure of a known PqsR agonist, such as 2-heptyl-4-hydroxyquinoline (HHQ) or its C9 congener, 2-nonyl-4-hydroxyquinoline (NHQ). semanticscholar.org SAR studies have revealed that the length of the alkyl chain at the C-2 position is critical for activity, with C7 and C9 chains showing high potency, while shorter or longer chains (C1, C3, C5, C11) exhibit weaker activity. semanticscholar.orgrsc.org The quinolone core is another key area for modification. A successful approach in designing PqsR modulators has been the use of isosteres, where atoms or groups of atoms are replaced with others having similar physical or chemical properties. For example, the 4-quinolone scaffold has been replaced with a 4(3H)-quinazolinone (QZN) scaffold. semanticscholar.org This modification allows for systematic probing of SARs. semanticscholar.org
The synthesis of these novel analogs often follows established heterocyclic chemistry routes, which are adapted to create the desired derivatives. One versatile method involves using β-keto amides as common precursors to generate both 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides. beilstein-journals.org For the synthesis of N-alkyl-2-alkynyl-4(1H)-quinolones, a key step can be the condensation of methyl alkynyl ketones with N-alkyl isatoic acid anhydrides. mdpi.com Many recent syntheses of 2-alkyl-4-quinolones rely on variations of the Conrad–Limpach or Camps cyclization methods to construct the core heterocyclic ring. beilstein-journals.org
A notable example of rational design is the conversion of a QZN agonist into a potent antagonist through a simple isosteric exchange. Researchers who synthesized a series of QZN analogues discovered that replacing the hydroxyl group at the C-4 equivalent position with an amino group (a simple OH for NH₂ swap) switched the molecule's function from an agonist to an antagonist of PqsR. semanticscholar.org This highlights how subtle modifications, guided by structural knowledge of the receptor's binding pocket, can dramatically alter the biological activity of the resulting analog. semanticscholar.org
The table below presents research findings on various quinolone analogs, detailing their activity as modulators of the PqsR receptor.
| Compound | Structure | Type | Target/Assay | Activity (IC₅₀/EC₅₀) |
| HHQ | 2-heptyl-4-hydroxyquinoline | Agonist | PqsR activation | ~2 µM (EC₅₀) |
| NHQ | 2-nonyl-4-hydroxyquinoline | Agonist | PqsR activation | Highly Active |
| PQS | 2-heptyl-3-hydroxy-4(1H)-quinolone | Agonist | PqsR activation | ~2 µM (EC₅₀) |
| C9-PQS | 2-nonyl-3-hydroxy-4(1H)-quinolone | Agonist | PqsR activation | Highly Active |
| QZN Analog (Agonist) | 2-heptyl-quinazolin-4-one | Agonist | PqsR activation | 1.8 µM (EC₅₀) |
| QZN Analog (Antagonist) | 4-amino-2-heptyl-quinazoline | Antagonist | PqsR inhibition | 2.5 µM (IC₅₀) |
This table compiles data from studies on PqsR modulators. semanticscholar.orgnih.gov EC₅₀ represents the concentration for 50% activation, while IC₅₀ represents the concentration for 50% inhibition.
Advanced Spectroscopic and Analytical Characterization of 2 Nonyl 4ah Quinolin 4 One and Its Derivatives
High-Resolution Mass Spectrometry Techniques (e.g., FT-ICR MS, GPC-ICP HR MS)
High-resolution mass spectrometry (HRMS) is a cornerstone in the identification and structural elucidation of novel compounds by providing highly accurate mass measurements, which allow for the determination of elemental compositions.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently employed for the analysis of 2-alkyl-4-quinolones. This soft ionization technique allows for the detection of intact molecular ions with minimal fragmentation. nih.gov For instance, HRESIMS analysis of the related compound 2-(E)-non-1'-enyl-4-hydroxyquinoline yielded a protonated molecular ion peak [M+H]⁺ at m/z 270.1858, which confirmed its molecular formula as C₁₈H₂₄NO. vivantechnologies.com For 2-nonyl-4(1H)-quinolone, the calculated exact mass of the neutral molecule is 271.1936 g/mol . nih.gov This technique is crucial for confirming the identity of known quinolones and proposing formulas for new derivatives discovered in complex biological extracts. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultrahigh mass resolution and accuracy, making it an invaluable tool for the detailed molecular-level characterization of complex mixtures, such as petroleum products containing various nitrogen heterocyclic compounds like quinoline (B57606) derivatives. libretexts.orgmdpi.com ESI coupled with FT-ICR MS can ascertain the molecular composition of individual components in a complex matrix without requiring prior separation steps. nih.gov While specific FT-ICR MS studies on pure 2-nonyl-4aH-quinolin-4-one are not prevalent, the technique's power lies in its ability to resolve and identify such compounds within intricate biological or environmental samples. mdpi.comnih.gov
Gel Permeation Chromatography-Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP HR MS) is a specialized technique that couples size-exclusion chromatography with elemental mass spectrometry. researchgate.net This method is not typically used for the structural elucidation of a single organic molecule but is instead applied to study the speciation of elements within a sample, separating molecules based on their size or hydrodynamic volume. researchgate.netresearchgate.net In the context of quinolones, GPC-ICP HR MS could be used to study the aggregation behavior of these molecules or their complexes with metal ions in various matrices. researchgate.netuws.ac.uk
| Technique | Application for this compound | Typical Findings |
| HRESIMS | Molecular Formula Determination | Provides high-accuracy m/z values (e.g., [M+H]⁺) to confirm elemental composition. nih.govvivantechnologies.com |
| FT-ICR MS | Analysis in Complex Mixtures | Identifies N-containing compounds like quinolines in complex samples (e.g., petroleum, metabolomes). libretexts.orgmdpi.com |
| GPC-ICP HR MS | Elemental Speciation & Aggregation | Determines size distribution of metal-quinolone complexes or aggregates. researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure.
The structure of 2-nonyl-4-hydroxyquinoline is readily confirmed by NMR. The ¹H NMR spectrum displays characteristic signals for the protons on the quinoline ring system and the long alkyl chain. nih.gov The aromatic region shows distinct multiplets for the four protons on the benzene (B151609) ring portion (H-5, H-6, H-7, H-8), while a singlet is observed for the H-3 proton. mdpi.com The nonyl side chain is identified by the signals corresponding to the terminal methyl group and the repeating methylene (B1212753) units. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. libretexts.org The spectrum shows characteristic downfield shifts for the carbonyl carbon (C-4) and other sp²-hybridized carbons of the quinoline core, while the sp³-hybridized carbons of the nonyl chain appear in the upfield region. nih.govlibretexts.org
| ¹H NMR Chemical Shifts (DMSO-d₆) | ¹³C NMR Chemical Shifts (CDCl₃) |
| Atom | δ (ppm) |
| H-3 | 5.97 (s) |
| H-5 | 8.05 (d) |
| H-6 | 7.30 (t) |
| H-7 | 7.65 (t) |
| H-8 | 7.54 (d) |
| H-1' (CH₂) | ~2.70 (t) |
| H-2' to H-8' (CH₂) | ~1.25 (m) |
| H-9' (CH₃) | ~0.85 (t) |
| Note: NMR data is compiled from literature values for 2-nonyl-4-hydroxyquinoline and its close analogs. Exact chemical shifts can vary based on solvent and experimental conditions. Data sourced from references nih.govmdpi.com. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its chemical bonds. nist.gov For this compound, key absorptions are expected for the N-H stretching of the amide, C=O stretching of the ketone, C=C stretching of the aromatic and enone systems, and C-H stretching of the alkyl chain. koreascience.krmsu.edu The spectrum of the N-oxide derivative shows characteristic bands for C=O, C=C, and alkyl C-H stretches, providing a reference for the core structure. vivantechnologies.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. rcsb.org The quinoline ring is a chromophore that absorbs UV light. The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π → π* transitions. pdbj.org The spectrum for the related 2-nonyl-4-hydroxyquinoline N-oxide in methanol (B129727) shows absorption maxima (λ_max) at 217, 237, 316, and 327 nm, which is characteristic of the quinoline N-oxide chromophore. vivantechnologies.com
| Spectroscopy Type | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| Infrared (IR) | N-H stretch (amide) | ~3230 |
| C-H stretch (alkyl) | ~2954, 2925, 2854 | |
| C=O stretch (ketone) | ~1663-1632 | |
| C=C stretch (aromatic) | ~1620, 1591 | |
| UV-Visible (UV-Vis) | π → π* transitions | ~217, 237, 316, 327 (for N-oxide derivative) |
| Note: IR data is based on values for related quinolones and the N-oxide derivative of 2-nonyl-4-hydroxyquinoline. vivantechnologies.comkoreascience.kr UV-Vis data is for the N-oxide derivative. vivantechnologies.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, detailing precise bond lengths, bond angles, and conformational arrangements. While a crystal structure for isolated this compound is not publicly available, its structure has been determined when complexed with a protein receptor.
The crystal structure of the Pseudomonas aeruginosa quorum sensing regulator PqsR co-inducer binding domain has been solved in a complex with 2-nonyl-4-hydroxyquinoline (NHQ). wwpdb.org This structure provides definitive evidence for the molecular geometry of NHQ. In the complex, the bicyclic quinolone ring system is essentially planar and is buried within a hydrophobic pocket of the protein. nih.gov The nonyl alkyl chain adopts a specific conformation to fit within a more surface-accessible groove of the binding site. nih.govwwpdb.org Additionally, crystal structures of the derivative 2-nonyl-4-hydroxyquinoline N-oxide (NQNO) have been solved in complex with other proteins, such as cytochrome bc1 and cytochrome b6f, further confirming the core molecular framework. pdbj.orguj.edu.pl
| Complex | PDB ID | Resolution (Å) | Key Structural Insights |
| PqsR with 2-nonyl-4-hydroxyquinoline (NHQ) | 4JVD | 2.95 | Confirms the planar quinolone ring and the conformation of the nonyl chain in a bound state. wwpdb.org |
| Cytochrome b6f with NQNO | 2E75 | 3.25 | Provides solid-state structure of the N-oxide derivative. uj.edu.plillinois.edu |
| Cytochrome bc1 with NQNO | 1NU1 | 2.50 | Details the binding interaction and conformation of the N-oxide derivative in a different protein pocket. pdbj.org |
Advanced Chromatographic Methods (e.g., HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, quantification, and purification of compounds in a mixture. It is widely used in the study of 2-alkyl-4-quinolones.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. mdpi.com In this method, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid). nih.gov Compounds are separated based on their hydrophobicity; more nonpolar compounds like this compound have longer retention times than more polar derivatives. vivantechnologies.com HPLC is routinely used to monitor reaction progress, isolate pure compounds from synthetic or natural extracts, and to determine the purity of the final product, which is often required to be ≥95%. nih.gov
| Parameter | Typical Conditions for 2-Alkyl-4-quinolone Analysis |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 (e.g., Kromasil 100-5-C18, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with 0.1% TFA |
| Detection | UV-Vis Detector (e.g., at 220 nm or 254 nm) researchgate.net |
| Application | Purity assessment, quantification, separation from derivatives, isolation from natural extracts. mdpi.compdbj.org |
Potential Applications of 2 Nonyl 4ah Quinolin 4 One As a Chemical Biology Probe and Lead Scaffold
Utility in Unraveling Cellular Pathways and Regulatory Networks
2-Nonyl-4aH-quinolin-4-one and its closely related analogs have proven to be valuable tools for dissecting complex cellular communication systems, most notably bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.
The bacterium Pseudomonas aeruginosa, a notorious opportunistic pathogen, utilizes a sophisticated QS system involving the Pseudomonas quinolone signal (PQS). The PQS system relies on a family of 2-alkyl-4(1H)-quinolinones, including 2-heptyl-4(1H)-quinolinone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolinone (the Pseudomonas Quinolone Signal or PQS), to regulate the expression of numerous virulence factors. 2-Nonyl-4-quinolinone, while not the primary signal molecule in P. aeruginosa, has been instrumental in studying the PqsR receptor (also known as MvfR), the transcriptional regulator that binds these quinolone signals. By using synthetic 2-nonyl-4-quinolinone and its derivatives, researchers can probe the binding pocket of PqsR and understand the structure-activity relationships that govern the activation or inhibition of this key virulence regulator.
Development as a Chemical Probe for Target Validation and Mechanistic Studies
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. This compound possesses characteristics that make it a promising candidate for development as a chemical probe. Its defined structure allows for systematic modification, and its inherent bioactivity provides a starting point for optimizing its potency and selectivity.
The primary target for which 2-nonyl-4-quinolinone serves as a probe is the PqsR receptor in P. aeruginosa. By synthesizing analogs of 2-nonyl-4-quinolinone with variations in the alkyl chain and the quinolinone core, researchers have been able to validate PqsR as a druggable target for anti-virulence therapies. These studies have demonstrated that modifications to the 2-nonyl-4-quinolinone structure can convert the molecule from an agonist (activator) to an antagonist (inhibitor) of the PqsR receptor. This is a critical step in target validation, as it shows that modulating the activity of the target protein with a small molecule can produce a desired biological effect.
Mechanistic studies have also benefited from the use of 2-nonyl-4-quinolinone and its derivatives. For instance, these compounds have been used to investigate the conformational changes that occur in PqsR upon ligand binding, providing insights into the mechanism of receptor activation. Furthermore, by attaching fluorescent tags or other reporter groups to the 2-nonyl-4-quinolinone scaffold, scientists can visualize the localization of the molecule within the cell and track its interactions with target proteins in real-time.
Potential as a Scaffold for the Discovery and Development of Novel Bioactive Compounds
A scaffold in medicinal chemistry refers to the core chemical structure of a molecule that can be systematically decorated with various functional groups to create a library of new compounds with diverse biological activities. The this compound structure is an excellent scaffold for the development of novel bioactive agents due to several key features:
Proven Bioactivity: The quinolinone core is a "privileged structure," meaning it is capable of binding to multiple biological targets. This is evidenced by the wide range of biological activities reported for quinolinone-containing compounds, including antibacterial, antifungal, and anticancer properties.
Synthetic Tractability: The synthesis of 2-alkyl-4-quinolinones is well-established, allowing for the relatively straightforward creation of a wide array of derivatives. This enables medicinal chemists to systematically explore the chemical space around the 2-nonyl-4-quinolinone core to optimize for potency, selectivity, and pharmacokinetic properties.
Natural Product Origin: As a natural product, this compound has undergone an evolutionary selection process, suggesting that its core structure is well-suited for interacting with biological macromolecules.
Researchers have successfully used the 2-nonyl-4-quinolinone scaffold to develop potent inhibitors of the P. aeruginosa QS system. By modifying the alkyl chain and introducing different substituents onto the quinolinone ring, they have created compounds with significantly improved inhibitory activity compared to the parent molecule. These efforts demonstrate the potential of this compound as a starting point for the discovery of new anti-infective agents that operate by disarming pathogens rather than killing them, which may reduce the selective pressure for the development of resistance.
Comparative Analysis with Other Natural Product Quinolinones in Academic Research
The biological activity of this compound is best understood when compared with other naturally occurring quinolinones. These comparisons help to elucidate the structure-activity relationships that govern their function.
| Compound Name | Producing Organism(s) | Key Biological Activity |
| 2-Heptyl-4(1H)-quinolinone (HHQ) | Pseudomonas aeruginosa, Burkholderia species | Precursor to PQS, quorum sensing signal molecule in P. aeruginosa. |
| 2-Heptyl-3-hydroxy-4(1H)-quinolinone (PQS) | Pseudomonas aeruginosa | Key quorum sensing signal molecule in P. aeruginosa, regulates virulence factor expression. |
| 2,4-Dihydroxyquinoline (DHQ) | Pseudomonas aeruginosa | Biosynthetic precursor to the 2-alkyl-4(1H)-quinolinones. |
| 4-Hydroxy-2(1H)-quinolinone | Glycosmis pentaphylla | Exhibits a range of activities including antimicrobial and cytotoxic effects. |
A key area of comparative research is the role of the alkyl chain length in determining the biological activity of 2-alkyl-4(1H)-quinolinones. Studies have shown that the length of the alkyl chain at the C-2 position is a critical determinant of a molecule's ability to bind to and activate the PqsR receptor in P. aeruginosa. While HHQ (C7 alkyl chain) and PQS (C7 alkyl chain) are the primary natural ligands for PqsR, synthetic analogs with longer alkyl chains, such as 2-nonyl-4-quinolinone (C9 alkyl chain), can also bind to the receptor and, in some cases, act as potent inhibitors.
This comparative approach is not limited to bacterial signaling. In the context of anticancer research, various natural and synthetic quinolinones are being evaluated. By comparing the cytotoxic profiles of this compound with other quinolinones against different cancer cell lines, researchers can identify the structural features that are most important for achieving potent and selective anticancer activity.
Integration into High-Throughput Screening Libraries for Pre-Clinical Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds for a specific biological activity. The integration of this compound and its derivatives into HTS libraries is a logical step in the quest for new therapeutic agents.
The rationale for including these compounds in HTS libraries is multifaceted:
Structural Diversity: The quinolinone scaffold can be readily diversified, providing a collection of related compounds that can be used to probe a wide range of biological targets.
Lead-like Properties: Many 2-alkyl-4-quinolinones possess physicochemical properties that are consistent with established guidelines for drug-likeness, making them attractive starting points for medicinal chemistry campaigns.
Known Bioactivity: The established antibacterial and quorum sensing inhibitory activities of this compound and its analogs make them prime candidates for screening in anti-infective drug discovery programs.
While specific details of proprietary corporate HTS libraries are often not publicly disclosed, the academic literature contains numerous examples of focused screening libraries of quinolinone compounds being used to identify hits for various therapeutic targets. These libraries, often synthesized around a core scaffold like this compound, are then screened against specific enzymes, receptors, or whole cells to identify compounds with the desired biological effect. The hits from these screens can then be further optimized through iterative rounds of chemical synthesis and biological testing, ultimately leading to the development of pre-clinical drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
